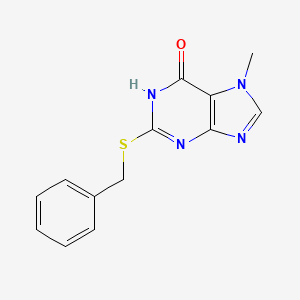![molecular formula C14H22N4O3 B6068167 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione](/img/structure/B6068167.png)
1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione is a synthetic organic compound that features a triazole ring, a piperidine ring, and a diketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment to Piperidine: The triazole ring is then linked to a piperidine moiety through a nucleophilic substitution reaction.
Incorporation of the Diketone: Finally, the diketone structure is introduced via a Claisen condensation reaction, where an ester reacts with a ketone under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the best reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The diketone moiety can be reduced to a diol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-[4-[4-(Carboxyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione.
Reduction: 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-diol.
Substitution: 1-[4-[4-(Substituted)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione.
Aplicaciones Científicas De Investigación
1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]ethan-1-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,2,4-triazole derivatives
Uniqueness: 1-[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione is unique due to its combination of a triazole ring, a piperidine ring, and a diketone moiety
Propiedades
IUPAC Name |
1-[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-3-methylpentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-10(11(2)20)7-14(21)17-5-3-13(4-6-17)18-8-12(9-19)15-16-18/h8,10,13,19H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGREFZSYOQGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2C=C(N=N2)CO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6068085.png)
![5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6068098.png)
![2-amino-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6068099.png)
![3-(Dipentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6068110.png)
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B6068112.png)
![1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea](/img/structure/B6068117.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6068123.png)
![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6068145.png)

![1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6068155.png)


![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide](/img/structure/B6068178.png)
